5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Description

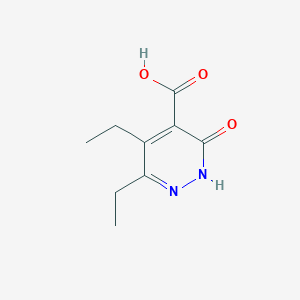

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a pyridazine derivative characterized by diethyl substituents at positions 5 and 6, a ketone group at position 3, and a carboxylic acid moiety at position 4.

Properties

IUPAC Name |

3,4-diethyl-6-oxo-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-5-6(4-2)10-11-8(12)7(5)9(13)14/h3-4H2,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJNOUNQHWSSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NN=C1CC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of substituted benzil and cyanoacetyl hydrazide in the presence of a nano catalyst such as Ce0.94Ca0.05Sr0.01O1.94 (CCSO) at 110°C for 24 minutes . This method is efficient and practical for producing the desired compound.

Industrial Production Methods

The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of pyridazine compounds exhibit various biological activities:

- Xanthine Oxidase Inhibition : A study focused on the synthesis of related compounds found that certain derivatives could effectively inhibit xanthine oxidase, an enzyme involved in uric acid production. This suggests potential applications in treating conditions like gout and hyperuricemia .

- Anticancer Properties : Compounds similar to 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid have been explored for their ability to inhibit tumor growth and metastasis. They may modulate pathways involving the Aryl Hydrocarbon Receptor (AHR), which is implicated in cancer progression and immune response regulation .

- Antimicrobial Activity : Some studies have indicated that pyridazine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Therapeutic Applications

The therapeutic potential of this compound can be summarized as follows:

| Application Area | Description |

|---|---|

| Cancer Treatment | Inhibits tumor growth through AHR modulation. Potential use in combination therapies for enhanced efficacy against various cancers. |

| Gout Management | As a xanthine oxidase inhibitor, it could help reduce uric acid levels in patients with gout. |

| Antimicrobial Agents | Potential development of new antibiotics targeting resistant bacterial strains. |

Case Studies

- Inhibition of Xanthine Oxidase : In a study evaluating various pyridazine derivatives for their xanthine oxidase inhibitory activity, compounds were synthesized and tested against standard controls like febuxostat. The most promising derivative showed significant inhibition at micromolar concentrations, indicating its potential as a therapeutic agent for hyperuricemia .

- Cancer Cell Line Studies : Research involving the application of pyridazine derivatives on cancer cell lines demonstrated a reduction in cell viability and proliferation rates. These findings support further investigation into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid, thereby reducing inflammation and oxidative stress .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyridazine Derivatives

*Theoretical values based on substituent contributions.

Key Observations:

- Steric Effects : Bulky substituents (e.g., diphenyl in ) may hinder rotational freedom, affecting binding to biological targets.

Physical and Spectral Properties

Table 2: Comparative Physicochemical Data

*Estimated based on substituent trends; ethyl groups may lower melting points compared to phenyl analogs due to reduced crystallinity.

Biological Activity

Overview

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS Number: 1384427-72-8) is a heterocyclic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure, characterized by diethyl substitutions at positions 5 and 6, enhances its lipophilicity and biological interactions.

The compound's structure can be represented as follows:

Physical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O3 |

| Molecular Weight | 196.21 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥95% |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems crucial for cell wall synthesis.

Anticancer Activity

In a series of studies focusing on the anticancer potential of this compound, it has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit xanthine oxidase (XO) has been linked to reduced oxidative stress in cancer cells, thereby enhancing its anticancer effects.

Case Study : A study published in PubMed evaluated a series of derivatives related to dihydropyridazine compounds for their activity as xanthine oxidase inhibitors. The most promising derivatives showed micromolar potency levels compared to standard controls like febuxostat and allopurinol .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is known to inhibit xanthine oxidase activity, which plays a role in uric acid production and inflammation. By reducing uric acid levels, it may alleviate conditions such as gout and other inflammatory diseases.

The biological activities of this compound are primarily attributed to its interaction with specific enzymes and receptors:

- Xanthine Oxidase Inhibition : The compound inhibits xanthine oxidase, leading to decreased production of reactive oxygen species (ROS) and uric acid.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Interaction : Binding studies indicate that the compound interacts with active sites of various enzymes involved in metabolic processes.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 6-Methyl-3-oxo-2,3-dihydropyridazine | Methyl substitution at position 6 | Moderate antimicrobial activity |

| 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine | Phenyl groups at positions 5 & 6 | Enhanced anticancer properties |

Q & A

Basic: What are the common synthetic routes for preparing 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

- Step 1: Condensation of substituted aldehydes with aminopyridine derivatives under catalytic conditions (e.g., palladium or copper catalysts) to form intermediate heterocycles .

- Step 2: Cyclization via acid- or base-mediated reactions to generate the dihydropyridazine core. Solvents like DMF or toluene are often used to optimize reaction efficiency .

- Step 3: Functionalization of the pyridazine ring with ethyl groups and carboxylic acid moieties, requiring precise stoichiometric control to avoid side products .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm substituent positions and ring structure (e.g., distinguishing between tautomers in dihydropyridazine systems) .

- Mass Spectrometry (MS): For molecular weight validation and fragmentation pattern analysis .

- Infrared Spectroscopy (IR): To identify carbonyl (C=O) and carboxylic acid (COOH) functional groups .

- X-ray Crystallography: Optional for absolute structural confirmation if single crystals are obtainable .

Basic: What are the documented biological activities of structurally related dihydropyridazine derivatives?

Methodological Answer:

Dihydropyridazine analogs exhibit:

- Antimicrobial Activity: Targeting bacterial enzymes like DNA gyrase .

- Anticancer Potential: Inhibition of kinases or apoptosis pathways, as seen in pyridazine-based scaffolds .

- Anti-inflammatory Properties: Modulation of COX-2 or cytokine signaling .

Note: Direct biological data for this compound may require validation via assays like MIC (Minimum Inhibitory Concentration) or cell viability studies .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Catalyst Screening: Test Pd/Cu catalysts in varying ratios to enhance cyclization efficiency .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and by-product formation .

- Temperature Gradients: Use stepwise heating (e.g., 80°C for condensation, 120°C for cyclization) to minimize decomposition .

- In-line Monitoring: Employ HPLC or TLC to track reaction progress and terminate at peak product concentration .

Advanced: How can spectral data ambiguities (e.g., overlapping NMR peaks) be resolved?

Methodological Answer:

- 2D NMR Techniques: Use HSQC (heteronuclear single quantum coherence) or COSY (correlation spectroscopy) to assign proton-carbon correlations and resolve overlapping signals .

- Deuterated Solvent Swapping: Compare spectra in DMSO-d6 vs. CDCl3 to shift exchangeable proton environments (e.g., carboxylic -OH) .

- Computational Modeling: Pair experimental data with DFT (Density Functional Theory) calculations to predict chemical shifts and validate assignments .

Advanced: What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications: Introduce substituents (e.g., halogens, methyl groups) at the 5,6-positions to assess steric/electronic effects on bioactivity .

- Carboxylic Acid Bioisosteres: Replace COOH with tetrazole or sulfonamide groups to evaluate pharmacokinetic improvements .

- Scaffold Hybridization: Fuse the dihydropyridazine core with other heterocycles (e.g., pyrazole, oxazole) to enhance target selectivity .

Advanced: How can by-products or impurities be identified and mitigated during synthesis?

Methodological Answer:

- LC-MS Profiling: Identify common by-products (e.g., over-alkylated intermediates or oxidation by-products) via high-resolution mass data .

- Purification Protocols: Use gradient flash chromatography or preparative HPLC with C18 columns to isolate the target compound .

- Reagent Purity Checks: Ensure anhydrous conditions and freshly distilled solvents to prevent side reactions (e.g., hydrolysis of ethyl groups) .

Advanced: How should researchers address contradictions in published data (e.g., conflicting bioactivity results)?

Methodological Answer:

- Reproducibility Trials: Replicate studies under identical conditions (e.g., cell lines, assay protocols) to confirm findings .

- Meta-Analysis: Cross-reference datasets from patents, journals, and preprints to identify consensus or outlier results .

- Mechanistic Studies: Use knock-out models or enzyme inhibition assays to clarify ambiguous bioactivity claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.